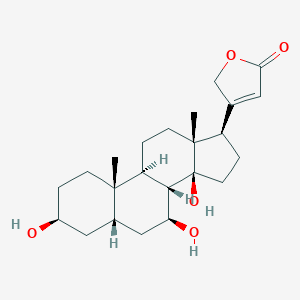
7-beta-Hydroxydigitoxigenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-beta-Hydroxydigitoxigenin is a cardiac glycoside, which is a class of compounds that have been used for centuries to treat heart failure and arrhythmias. This compound has been found to have potent effects on the heart, including increasing contractility and slowing the heart rate. In recent years, there has been a growing interest in the use of 7-beta-Hydroxydigitoxigenin in scientific research, due to its potential as a tool for studying the mechanisms of cardiac function.
作用機序
The mechanism of action of 7-beta-Hydroxydigitoxigenin is complex and involves several different pathways. One of the primary mechanisms of action is the inhibition of the sodium-potassium ATPase pump, which is responsible for maintaining the ion balance in cardiac cells. By inhibiting this pump, 7-beta-Hydroxydigitoxigenin can increase the intracellular concentration of calcium, which in turn leads to an increase in contractility. Additionally, this compound has been found to have effects on other ion channels in the heart, including the L-type calcium channel and the potassium channel.
生化学的および生理学的効果
The biochemical and physiological effects of 7-beta-Hydroxydigitoxigenin are primarily related to its effects on cardiac function. This compound has been found to increase the force of contraction of cardiac muscle cells, which can lead to an increase in cardiac output. Additionally, it has been found to slow the heart rate, which can be beneficial in certain cases of arrhythmia. However, 7-beta-Hydroxydigitoxigenin can also have negative effects on cardiac function, particularly if used at high doses. These effects can include arrhythmias, as well as an increase in the risk of sudden cardiac death.
実験室実験の利点と制限
The use of 7-beta-Hydroxydigitoxigenin in lab experiments has several advantages, including its potent effects on cardiac function and its ability to provide insights into the mechanisms of cardiac glycosides. Additionally, this compound is relatively easy to obtain and can be synthesized in the lab. However, there are also several limitations to the use of 7-beta-Hydroxydigitoxigenin in lab experiments. One of the primary limitations is its potential for toxicity, particularly if used at high doses. Additionally, this compound can be difficult to work with due to its complex synthesis and its tendency to degrade over time.
将来の方向性
There are several future directions for research on 7-beta-Hydroxydigitoxigenin. One potential area of research is the development of new cardiac glycosides that have improved efficacy and fewer side effects. Additionally, there is a need for further research on the mechanisms of action of 7-beta-Hydroxydigitoxigenin, particularly in relation to its effects on ion channels in the heart. Finally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of heart failure and arrhythmias.
合成法
The synthesis of 7-beta-Hydroxydigitoxigenin is a complex process that involves several steps. The starting material for the synthesis is digitoxigenin, which is a steroid molecule that is found in certain plants. The first step in the synthesis involves the conversion of digitoxigenin to a more reactive intermediate, which can then be used to form the final product. This intermediate is then treated with a series of reagents to produce 7-beta-Hydroxydigitoxigenin.
科学的研究の応用
7-beta-Hydroxydigitoxigenin has been used in a variety of scientific research applications, particularly in studies of cardiac function. One of the primary uses of this compound is in the study of the mechanisms of cardiac contractility. It has been found to increase the force of contraction of cardiac muscle cells, which can help researchers to better understand the underlying mechanisms of heart function. Additionally, 7-beta-Hydroxydigitoxigenin has been used in studies of the effects of cardiac glycosides on ion channels in the heart, which can provide valuable insights into the mechanisms of arrhythmias.
特性
CAS番号 |
1173-21-3 |
|---|---|
製品名 |
7-beta-Hydroxydigitoxigenin |
分子式 |
C23H34O5 |
分子量 |
390.5 g/mol |
IUPAC名 |
3-[(3S,5S,7S,8S,9S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-6-3-15(24)10-14(21)11-18(25)20-17(21)4-7-22(2)16(5-8-23(20,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18-,20-,21-,22+,23-/m0/s1 |
InChIキー |
JDQWKADNJIUBND-ANHVKYHNSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C[C@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
正規SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
同義語 |
3β,7β,14-Trihydroxy-5β-card-20(22)-enolide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



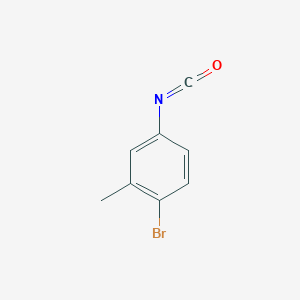

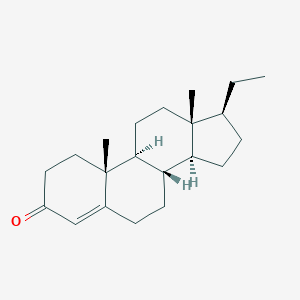
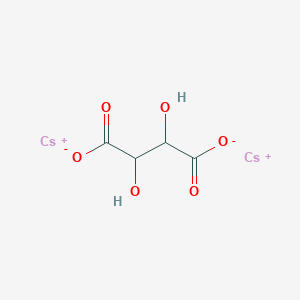
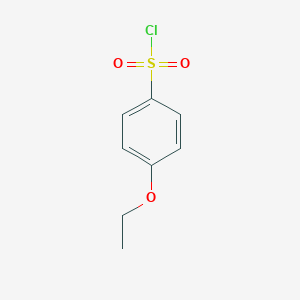
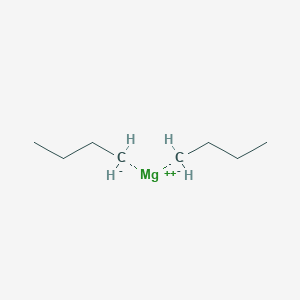
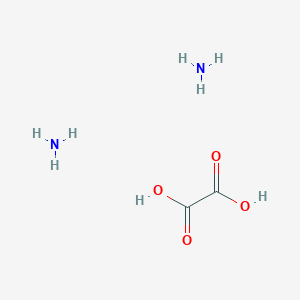
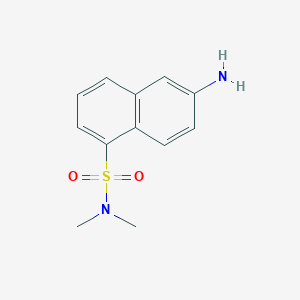
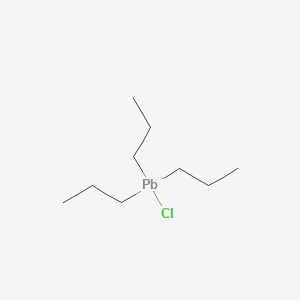
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
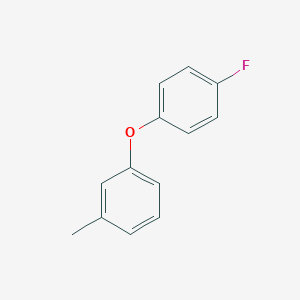
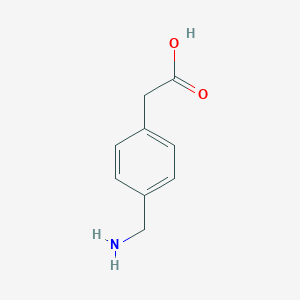
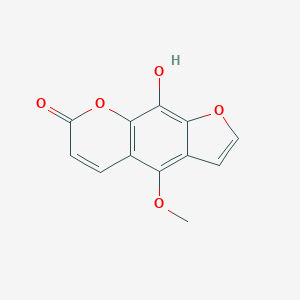
![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)